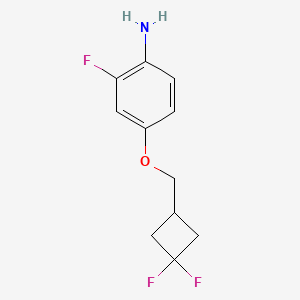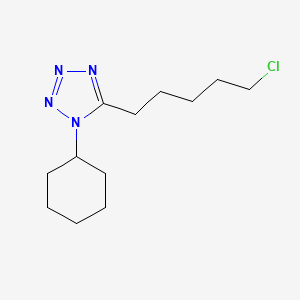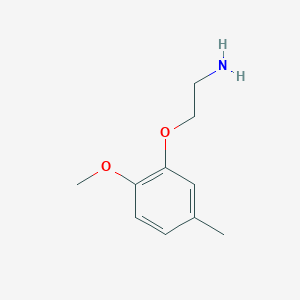
Ethyl-(Z)-2,3-dibromopropenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-(Z)-2,3-dibromopropenoate is an organic compound characterized by the presence of two bromine atoms attached to a propenoate ester. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields. Its molecular formula is C5H6Br2O2, and it is often used as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl-(Z)-2,3-dibromopropenoate can be synthesized through several methods, including:
Bromination of Ethyl Propenoate: This method involves the addition of bromine to ethyl propenoate under controlled conditions to ensure the formation of the (Z)-isomer. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent the formation of unwanted by-products.
Halogen Exchange Reactions: Another method involves the exchange of halogens on a pre-existing dibromo compound, using reagents like sodium bromide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems can also help in scaling up the production process efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various addition products.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and amines are commonly used.
Solvents: Dichloromethane, ethanol, and water are typical solvents.
Catalysts: Phase transfer catalysts or Lewis acids may be employed to enhance reaction rates.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from alcohols to amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
科学研究应用
Ethyl-(Z)-2,3-dibromopropenoate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and to develop enzyme inhibitors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism by which ethyl-(Z)-2,3-dibromopropenoate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of bromide ions.
Molecular Targets and Pathways:
Enzymatic Reactions: It can inhibit or modify the activity of enzymes by reacting with active site residues.
Polymerization: It can initiate or propagate polymerization reactions, leading to the formation of new materials.
相似化合物的比较
Ethyl-(Z)-2,3-dibromopropenoate can be compared with other dibromo compounds such as:
Ethyl-(E)-2,3-dibromopropenoate: The (E)-isomer has different spatial arrangement of bromine atoms, leading to different reactivity and applications.
Dibromoethane: A simpler dibromo compound used in different contexts, such as fumigation and organic synthesis.
Uniqueness: this compound is unique due to its specific geometric configuration, which influences its reactivity and the types of products it can form. This makes it particularly valuable in stereoselective synthesis and in applications requiring precise control over molecular geometry.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and material science. Its unique properties and reactivity make it a valuable tool for scientists and industrial chemists alike.
属性
分子式 |
C5H6Br2O2 |
|---|---|
分子量 |
257.91 g/mol |
IUPAC 名称 |
ethyl (Z)-2,3-dibromoprop-2-enoate |
InChI |
InChI=1S/C5H6Br2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3/b4-3- |
InChI 键 |
RCZNRJVVXOOAHG-ARJAWSKDSA-N |
手性 SMILES |
CCOC(=O)/C(=C/Br)/Br |
规范 SMILES |
CCOC(=O)C(=CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)

![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

